molecular formula C13H9ClO B131818 2-Chlorobenzophenone CAS No. 5162-03-8

2-Chlorobenzophenone

Cat. No. B131818
CAS RN: 5162-03-8
M. Wt: 216.66 g/mol
InChI Key: VMHYWKBKHMYRNF-UHFFFAOYSA-N
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Patent
US07781625B2

Procedure details

Nickel(II) bis-triflimide (0.062 g, 0.1 mmol) was added to 1-butyl-3-methylimidazolium bis-trifluoromethanesulfonimide ([bmim] [NTf2]) (1.0 g) in a 25 cm3 round-bottomed flask equipped with a magnetic stirrer and reflux condenser, and the mixture stirred until the catalyst dissolved. Chlorobenzene (1.68 g, 15 mmol) and benzoyl chloride (1.41 g, 10 mmol) were added. The mixture was heated under reflux for 72 hours and was analysed by gas chromatographic analysis as in previous examples. The reaction was cooled to room temperature. Petroleum ether (15 cm3, bp=40-60° C.) was added and the catalyst and ionic liquid formed a separate phase from the petroleum ether layer. The solution of the product (in petroleum ether) was decanted and the flask (containing the ionic liquid and catalyst) washed three times with 15 cm3 of petroleum ether. Concentration of the organic extract, followed by Kugenrohr distillation at 1 mm Hg (bp=170-190° C.), gave chlorobenzophenone (1.65 g, 74%) GC analysis showed 78% yield after 72 hours, with a 70:8 4- to 2-isomer ratio. This is a remarkable result, as chlorobenzene is known to be classically unreactive in acylation reactions. It has not previously been possible to isolate significant quantities of the products of the acylation of chlorobenzene.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
[Compound]
Name
Petroleum ether
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
1-butyl-3-methylimidazolium bis-trifluoromethanesulfonimide
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Nickel(II) bis-triflimide
Quantity
0.062 g
Type
catalyst
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[N-](S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[N-](S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.C([N+]1C=CN(C)C=1)CCC.C([N+]1C=CN(C)C=1)CCC.[Cl:51][C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1.[C:58](Cl)(=[O:65])[C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1>N(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.N(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[Ni+2]>[Cl:51][C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][C:53]=1[C:58]([C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1)=[O:65] |f:0.1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
1.41 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Petroleum ether
Quantity
15 mL
Type
solvent
Smiles
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
1-butyl-3-methylimidazolium bis-trifluoromethanesulfonimide
Quantity
1 g
Type
reactant
Smiles
[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.C(CCC)[N+]1=CN(C=C1)C.C(CCC)[N+]1=CN(C=C1)C
Name
Nickel(II) bis-triflimide
Quantity
0.062 g
Type
catalyst
Smiles
N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Ni+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred until the catalyst
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The solution of the product (in petroleum ether) was decanted
ADDITION
Type
ADDITION
Details
the flask (containing the ionic liquid and catalyst)
WASH
Type
WASH
Details
washed three times with 15 cm3 of petroleum ether
DISTILLATION
Type
DISTILLATION
Details
Concentration of the organic extract, followed by Kugenrohr distillation at 1 mm Hg (bp=170-190° C.)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.